molecular formula C13H23NO3S B2948235 Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034517-48-9

Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2948235
CAS No.: 2034517-48-9
M. Wt: 273.39
InChI Key: HWATWEJVSNLXTB-UHFFFAOYSA-N
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Description

Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinyl ring, a thioacetate group, and a 3,3-dimethylbutanoyl moiety, making it a versatile molecule for research and industrial purposes.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3,3-dimethylbutanoic acid and pyrrolidin-3-yl mercaptan .

  • Reaction Steps: The carboxylic acid group of 3,3-dimethylbutanoic acid is activated using reagents like dicyclohexylcarbodiimide (DCC) , followed by reaction with pyrrolidin-3-yl mercaptan to form the thioester intermediate.

  • Methylation: The thioester is then methylated using methyl iodide to yield the final product.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.

  • Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product in high purity.

Types of Reactions:

  • Oxidation: The thioacetate group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) .

  • Reduction: The pyrrolidinyl ring can undergo reduction using reducing agents like lithium aluminum hydride (LiAlH4) .

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide, mCPBA, and various organic solvents.

  • Reduction: LiAlH4, ether solvents.

  • Substitution: Nucleophiles such as amines, alcohols, and various solvents.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Reduced pyrrolidinyl derivatives.

  • Substitution Products: Various substituted thioacetates.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving thiol groups. Medicine: Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with thiol groups in biological systems. It can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The molecular targets and pathways involved include enzymes and receptors that are crucial in various biological processes.

Comparison with Similar Compounds

  • Methyl 2-((1-(butanoyl)pyrrolidin-3-yl)thio)acetate: Similar structure but lacks the 3,3-dimethyl group.

  • Methyl 2-((1-(valeroyl)pyrrolidin-3-yl)thio)acetate: Similar thioacetate group but different acyl group.

Uniqueness: The presence of the 3,3-dimethyl group in Methyl 2-((1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl)thio)acetate provides enhanced steric hindrance and stability compared to its analogs, making it a unique compound with distinct properties and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

methyl 2-[1-(3,3-dimethylbutanoyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3S/c1-13(2,3)7-11(15)14-6-5-10(8-14)18-9-12(16)17-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWATWEJVSNLXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(C1)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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